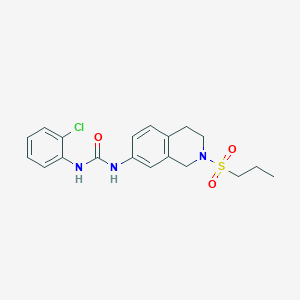
1-(2-Chlorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a useful research compound. Its molecular formula is C19H22ClN3O3S and its molecular weight is 407.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Chlorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₁ClN₂O₄S₂
- Molecular Weight : 429.0 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The tetrahydroisoquinoline moiety is known for its ability to modulate neurotransmitter systems and may exhibit neuroprotective effects. The presence of the propylsulfonyl group enhances solubility and bioavailability, potentially increasing therapeutic efficacy.
Antitumor Activity
Research has indicated that derivatives of urea compounds often exhibit antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that related urea derivatives induced apoptosis in hepatocellular carcinoma cells (HEP-G2) through a mechanism involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .
Neuroprotective Effects
The tetrahydroisoquinoline structure is associated with neuroprotective effects. Compounds with this scaffold have been reported to exhibit antioxidant properties and neuroprotection against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Study 1: Anticancer Properties
A study investigated the effects of a related compound on human leukemia cell lines. The results indicated that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. The study concluded that modifications to the urea structure could enhance antitumor activity.
Study 2: Neuroprotection
In a preclinical model of neurodegeneration, administration of a similar tetrahydroisoquinoline derivative resulted in improved cognitive function and reduced markers of oxidative stress. This suggests that compounds like this compound may have therapeutic potential in treating neurodegenerative disorders .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-(2-chlorophenyl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-2-11-27(25,26)23-10-9-14-7-8-16(12-15(14)13-23)21-19(24)22-18-6-4-3-5-17(18)20/h3-8,12H,2,9-11,13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPFXNVLNDDLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














